2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine]
Description
The compound 2',2',5,6',6',7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine] is a spirocyclic molecule featuring a 1,3-diazatricyclo[3.3.1.1³,⁷]decane core fused to a piperidine ring via a spiro junction. Its hexamethyl substitution pattern introduces significant steric hindrance and lipophilicity, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C18H33N3 |
|---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
2',2',5,6',6',7-hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4'-piperidine] |
InChI |
InChI=1S/C18H33N3/c1-14(2)7-18(8-15(3,4)19-14)20-10-16(5)9-17(6,12-20)13-21(18)11-16/h19H,7-13H2,1-6H3 |
InChI Key |
SAIYXXJWDQAUCY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2(CC(N1)(C)C)N3CC4(CC(C3)(CN2C4)C)C)C |
Origin of Product |
United States |
Preparation Methods
Core Tricyclic System Formation
The 1,3-diazatricyclo[3.3.1.13,7]decane core is likely synthesized via intramolecular cyclization or multicomponent reactions .
| Method | Key Reaction | Conditions | Yield/Outcome | Source |
|---|---|---|---|---|
| Mannich Cyclization | Condensation of aldehydes, amines, and ketones | Acidic or Lewis acid catalysis (e.g., ZrCl₄, Cu(I)) | Forms tricyclic amine frameworks | |
| Petrenko-Kritschenko | Double Mannich reaction with dialkyl α-ketocarboxylates | Aldehydes, amines, and ketones in ethanol/acid | Yields polycyclic amines (e.g., piperidones) | |
| Cycloaddition | [4+2] or [5+1] reactions for annulation | Nickel or copper catalysis for selectivity | Spirocyclic or fused ring systems |
Example : Aza-Prins cyclization of homoallylic amines with aldehydes (NHC-Cu(I)/ZrCl₄) could form the tricyclic core with trans-selectivity due to steric hindrance.
Spiro-Piperidine Formation
The spiro junction between the tricyclic core and piperidine is critical.
| Approach | Mechanism | Reagents/Conditions | Outcome | Source |
|---|---|---|---|---|
| Nitrile Lithiation | Alkylation followed by cyclization | LDA, alkyl halides, THF, −78°C → RT | Spiro systems (e.g., 2,7-diazaspiro[3.5]nonane) | |
| 1,4-Addition | Nitroalkane addition to ketones | NaH, DMF, 0°C → RT, followed by reduction | Spiropyrrolidines (post-reduction) | |
| Reductive Amination | Imine reduction for ring closure | NaBH₃CN, MeOH, RT | Functionalized spiroamines |
Example : For methyl-substituted spiro systems, nitrile lithiation/alkylation (e.g., using methyl iodide) followed by cyclization could establish the spiro junction.
Methylation Strategies
Hexamethyl substitution requires precise alkylation at six positions.
| Position | Method | Reagents | Notes | Source |
|---|---|---|---|---|
| N-Methylations | Reductive amination | Formaldehyde, NaBH₃CN | Avoids over-alkylation | |
| C-Methylations | Alkylation of enolates | LDA, methyl iodide, THF, −78°C | Steric control critical | |
| Direct Alkylation | SN2 reactions | Methyl bromide, K₂CO₃, DMF | Limited to activated positions |
Example : Methyl groups on the piperidine ring could be introduced via reductive amination (e.g., formaldehyde/NaBH₃CN), while tricyclic methylations might use LDA-mediated alkylation.
Key Challenges and Solutions
| Challenge | Solution | Evidence |
|---|---|---|
| Regioselectivity | Use protecting groups (e.g., Boc) | Prevents undesired alkylation |
| Stereocontrol | Chiral auxiliaries or catalytic methods | Nickel/Cu catalysts for enantioselectivity |
| Spiro Ring Stability | High-dilution conditions | Minimizes intermolecular side reactions |
Chemical Reactions Analysis
Types of Reactions
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions vary depending on the desired product, but often involve the use of catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2’,2’,5,6’,6’,7-Hexamethylspiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,4’-piperidine] exerts its effects involves its interaction with molecular targets. The spirocyclic structure allows it to fit into specific binding sites, influencing biological pathways and chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Stability and Reactivity
- Thermal Stability : The hexamethyl target’s saturated structure likely surpasses the peroxide-containing dispiro compound (), which decomposes upon heating .
- Oxidative Sensitivity : Similar to 1,3-dimethyltricyclodecane (), the target may react with strong oxidizers, necessitating inert storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
